molecular formula C5H8N4O2 B3285035 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one CAS No. 79595-72-5

2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one

Cat. No.: B3285035
CAS No.: 79595-72-5
M. Wt: 156.14 g/mol
InChI Key: IMPFXTFBCNSPNW-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Derivatives in Biological Systems and Pharmaceutical Sciences

Pyrimidine derivatives are integral to life itself, forming the structural basis of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (DNA and RNA). This central role in genetics underpins their importance in a vast array of cellular processes. Beyond their natural functions, synthetic pyrimidine analogues have been extensively explored and developed as therapeutic agents.

The pharmacological versatility of pyrimidine derivatives is remarkable, with applications spanning a wide range of diseases. They are a cornerstone in the treatment of various cancers, viral infections, and bacterial and fungal diseases. For instance, the well-known anticancer drug 5-fluorouracil is a pyrimidine analog that interferes with DNA synthesis in rapidly dividing cancer cells. In the realm of infectious diseases, pyrimidine derivatives are found in antiviral medications for HIV and hepatitis, as well as in antibacterial and antifungal drugs. Their ability to mimic natural nucleosides or interact with specific enzymes makes them potent and selective therapeutic agents. The broad spectrum of biological activities exhibited by this class of compounds underscores the continued interest in synthesizing and evaluating new pyrimidine derivatives for potential medicinal applications.

Overview of the Structural Context of 2,6-Diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one

The structure of this compound is characterized by a pyrimidine ring substituted with two amino groups at positions 2 and 6, a carbonyl group at position 4 (in its keto tautomeric form), and a hydroxymethyl group at position 5. This specific arrangement of functional groups is crucial to its potential chemical and biological properties.

The 2,6-diaminopyrimidin-4-one core is a key structural motif. The amino groups can act as hydrogen bond donors and acceptors, enabling interactions with biological macromolecules such as proteins and nucleic acids. The carbonyl group also participates in hydrogen bonding. The presence of the hydroxymethyl group at the C5 position introduces a reactive and polar functional group. This hydroxyl group can be a site for further chemical modification, such as esterification or etherification, allowing for the generation of a library of related compounds with potentially different biological activities. Furthermore, the hydroxymethyl group can itself participate in hydrogen bonding, potentially influencing the molecule's solubility and its binding affinity to biological targets.

While specific data for this compound is scarce, we can infer some of its properties by examining related, well-characterized compounds.

Table 1: Properties of Structurally Related Pyrimidine Derivatives

Property2,6-diamino-5-nitropyrimidin-4(3H)-one2,6-diamino-5-nitroso-1H-pyrimidin-4-one
Molecular Formula C4H5N5O3C4H5N5O2
Molecular Weight 171.11 g/mol nih.gov155.12 g/mol
IUPAC Name 2,4-diamino-5-nitro-1H-pyrimidin-6-one nih.gov2,4-diamino-5-nitroso-1H-pyrimidin-6-one

Note: The data presented is for structurally similar compounds and is intended to provide a comparative context.

Scope and Academic Relevance of Research on the Compound

Direct academic research focused exclusively on this compound appears to be limited in the public domain. However, the academic relevance of this compound can be inferred from the extensive research conducted on other 5-substituted 2,6-diaminopyrimidine derivatives. The introduction of different substituents at the C5 position of the pyrimidine ring is a common strategy in medicinal chemistry to modulate the biological activity of the parent scaffold.

Research on related compounds, such as those with nitro, nitroso, or other functional groups at the C5 position, has explored their potential as inhibitors of various enzymes or as ligands for specific receptors. Therefore, this compound represents a synthetically accessible yet underexplored member of this chemical family. Its academic relevance lies in its potential as a novel building block for the synthesis of more complex molecules and as a candidate for screening in various biological assays. The hydroxymethyl group offers a handle for chemical diversification, making it an attractive starting point for the development of new therapeutic agents or chemical probes to investigate biological processes. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential contributions to chemical biology and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diamino-5-(hydroxymethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c6-3-2(1-10)4(11)9-5(7)8-3/h10H,1H2,(H5,6,7,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPFXTFBCNSPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(N=C(NC1=O)N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature, Tautomerism, and Conformational Analysis of 2,6 Diamino 5 Hydroxymethyl Pyrimidin 4 3h One

Systematic Nomenclature and Structural Representation

The systematic naming of heterocyclic compounds follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). For the compound , the parent heterocycle is a pyrimidine (B1678525) ring. The numbering of the pyrimidine ring begins at one of the nitrogen atoms and proceeds in a way that gives the substituents the lowest possible locants.

Based on the structure, the systematic IUPAC name for this compound is 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one . This name precisely describes the arrangement of the functional groups on the pyrimidine core: two amino groups at positions 2 and 6, a hydroxymethyl group at position 5, and a carbonyl group at position 4. The "(3H)" indicates that the hydrogen atom is located on the nitrogen at position 3 in this particular tautomeric form.

Table 1: Identifiers and Structural Information for this compound and Related Compounds

Compound NameMolecular FormulaIUPAC NameCAS Number
This compoundC₅H₇N₄O₂This compoundNot available
2,6-diamino-5-nitropyrimidin-4(3H)-oneC₄H₅N₅O₃2,4-diamino-5-nitro-1H-pyrimidin-6-one nih.gov3346-23-4 nih.gov
2,6-diamino-4-hydroxy-5-(N-methylformamido)pyrimidineC₆H₉N₅O₂N-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-N-methylformamide nih.gov77440-13-2 nih.gov
2,6-diamino-5-nitrosopyrimidin-4(3H)-oneC₄H₅N₅O₂2,6-diamino-5-nitrosopyrimidin-4(3H)-one2387-48-6 nih.gov

Investigation of Tautomeric Equilibria in Pyrimidin-4(3H)-one Systems

Tautomerism is a fundamental concept in the study of heterocyclic compounds, describing the equilibrium between two or more structural isomers that are readily interconvertible, most commonly by the migration of a proton. In the case of pyrimidin-4(3H)-one and its derivatives, the primary tautomeric equilibrium of interest is the keto-enol tautomerism.

Experimental and Theoretical Approaches to Tautomer Identification (e.g., 1H- and 3H-tautomeric forms)

The pyrimidin-4-one core can exist in several tautomeric forms, principally the keto forms (1H- and 3H-pyrimidin-4-one) and the enol form (4-hydroxypyrimidine). Experimental techniques such as X-ray crystallography and various spectroscopic methods (NMR, IR) are invaluable for identifying the predominant tautomer in the solid state and in solution. nih.govresearchgate.net

For the closely related compound, 2,6-diaminopyrimidin-4-one, crystallographic studies have shown that the molecules exist exclusively as the 3H-tautomer in the solid state. researchgate.net These molecules form ribbon-like structures characterized by R²₂(8) hydrogen-bonding interactions, which are further connected into three-dimensional networks. researchgate.net In another study, two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one were identified, with a strong bias towards the 3H-keto tautomer in the solid state. nih.govresearchgate.net However, recrystallization from an aqueous solution yielded triclinic crystals of the 1H-keto tautomer. nih.govresearchgate.net

Theoretical calculations, such as density functional theory (DFT), provide insights into the relative stabilities of different tautomers and the energy barriers for their interconversion. These computational approaches can elucidate the influence of solvent and substituents on the tautomeric equilibrium.

Influence of Substituents on Tautomeric Preferences within Pyrimidine Rings

The nature and position of substituents on the pyrimidine ring can significantly influence the tautomeric equilibrium. Electron-donating groups, such as amino groups, and electron-withdrawing groups can alter the electron density distribution within the ring, thereby stabilizing or destabilizing certain tautomeric forms.

In the case of this compound, the presence of two amino groups at positions 2 and 6 is expected to have a pronounced effect. Studies on the parent 2,6-diaminopyrimidin-4-one show a strong preference for the 3H-tautomer in the solid state. researchgate.net This preference is likely due to the formation of stable intermolecular hydrogen bonding networks. researchgate.net The hydroxymethyl group at the 5-position can also participate in hydrogen bonding, which could further influence the tautomeric preference.

Conformational Analysis of the Hydroxymethyl Moiety and Pyrimidine Ring System

The three-dimensional structure of this compound is determined by the conformation of the pyrimidine ring and the orientation of the hydroxymethyl substituent.

The pyrimidine ring in related compounds, such as 5-hydroxymethyl-2-phenylpyrimidine derivatives, has been shown to be planar. nih.gov For 2,6-diamino-4(3H)-pyrimidinone monohydrate, the structure consists of approximately planar molecules of the 3(H)4-one tautomer. researchgate.net

The conformation of the hydroxymethyl group relative to the pyrimidine ring is of particular interest. In a study of various 5-hydroxymethylpyrimidines, the hydroxyl moiety was found to be in a gauche conformation with respect to the C4 atom of the pyrimidine ring. nih.gov This is reflected in the values of the O1–C51–C5–C4 torsion angle. nih.gov

Table 2: Torsion Angles of the Hydroxymethyl Group in 5-Hydroxymethylpyrimidine Derivatives

CompoundO1–C51–C5–C4 Torsion Angle (°)
3c-53.9 (2)
3e63.3 (2)
3f64.5 (2)
3g-62.9 (2)
3h (Molecule A)49.0 (6)
3h (Molecule B)50 (2)
3h (Molecule C)49 (2)
(Data adapted from a study on 5-hydroxymethyl-2-phenylpyrimidine derivatives) nih.gov

The orientation of the amino and hydroxyl groups can be stabilized by intramolecular hydrogen bonds. For instance, in several 5-hydroxymethylpyrimidine derivatives, an intramolecular N4−H···O1 hydrogen bond closes a six-membered ring with an S(6) motif. nih.gov The rotational barrier of the hydroxymethyl group will influence the conformational flexibility of the molecule.

Synthetic Methodologies for 2,6 Diamino 5 Hydroxymethyl Pyrimidin 4 3h One and Analogues

Strategies for Constructing the Pyrimidin-4(3H)-one Core

The formation of the central heterocyclic scaffold is a critical step in the synthesis of the target compound and its analogues. Key approaches include building the ring from acyclic precursors through multicomponent or cyclization reactions, or by modifying an existing pyrimidine (B1678525) ring.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient route to complex heterocyclic systems like pyrimidinones. nih.gov These reactions are valued for their atom economy, reduced number of purification steps, and the ability to generate molecular diversity. researchgate.net

One common MCR for synthesizing fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, involves the reaction of an aminopyrimidine, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or barbituric acid. nih.govnih.govresearchgate.net For instance, the reaction between barbituric acid, various aromatic aldehydes, and malononitrile can efficiently produce pyrano[2,3-d]pyrimidine dione (B5365651) derivatives. nih.gov While not directly yielding the target compound, these MCRs establish the fundamental pyrimidine core and demonstrate the versatility of this approach in creating substituted pyrimidine derivatives. The mechanism often proceeds through initial Knoevenagel condensation followed by Michael addition and subsequent cyclization. nih.gov

Reactants Catalyst/Conditions Product Type Reference
Barbituric acid, Aromatic aldehyde, MalononitrileSBA-Pr-SO3H, Solvent-freePyrano[2,3-d]pyrimidine dione nih.gov
6-Amino-1,3-dimethyluracil, Primary amine, Formaldehyde (B43269)/AldehydeN/APyrimido[4,5-d]pyrimidin-dione researchgate.net
Thiobarbituric acid, 4-Hydroxy coumarin, Aromatic aldehydeNanoparticle catalyst, Ultrasonic irradiation, WaterPyrido[2,3-d]pyrimidine derivatives researchgate.net

This table presents examples of multicomponent reactions used to synthesize various fused pyrimidine systems, illustrating the general strategy.

Cyclization Reactions

Cyclization reactions are a cornerstone for the synthesis of the pyrimidin-4(3H)-one core. The most classical and widely used method is the condensation of guanidine (B92328) with a three-carbon component, typically a β-keto ester or a related derivative. This approach assembles the ring in a single, efficient step.

For the synthesis of 2,6-diaminopyrimidin-4(3H)-one, the reaction involves treating guanidine with an appropriate cyanoacetic acid ester or a malonic ester derivative. For example, the reaction of hydroxylamine (B1172632) and cyanamide (B42294) can form hydroxyguanidine in situ, which is then reacted with a cyanoacetic acid ester to yield 2,4-diamino-6-hydroxypyrimidine-3-N-oxide after cyclization. google.com This highlights a common pathway where a C-N-C fragment (from guanidine) reacts with a C-C-C fragment to form the pyrimidine ring. Variations of this strategy have been employed in both solid-phase and solution-phase synthesis to generate libraries of substituted pyrimidinones. researchgate.netnih.gov

Reactant 1 Reactant 2 Key Reaction Type Product Core Reference
GuanidineCyanoacetic acid esterCyclocondensation2,6-Diaminopyrimidin-4(3H)-one researchgate.net
Hydroxyguanidine (in situ)Cyanoacetic acid esterCyclocondensation2,4-Diamino-6-hydroxypyrimidine-3-N-oxide google.com
AmidinesMichael adduct of malononitrileCyclization-assisted cleavage4-Aminopyrido[2,3-d]pyrimidine nih.gov

This table summarizes key cyclization strategies for constructing the pyrimidinone core.

Modifications from Precursor Pyrimidines (e.g., 2,6-diaminopyrimidin-4(3H)-one)

Another synthetic route involves starting with a pre-formed, simpler pyrimidine and introducing the required functional groups. The compound 2,6-diaminopyrimidin-4(3H)-one (also known as 2,6-diamino-4-hydroxypyrimidine) serves as a common precursor. nih.gov This readily available starting material can be chemically modified, particularly at the C5 position, which is activated for electrophilic substitution by the two amino groups and the hydroxyl group.

For example, 2,4-diamino-6-hydroxypyrimidine (B22253) can be chlorinated using phosphorus oxychloride (POCl₃) to produce 2,4-diamino-6-chloropyrimidine. mdpi.comnih.gov This chlorinated intermediate is highly versatile for subsequent nucleophilic substitution reactions to introduce various side chains at the 6-position. While this example modifies the 6-position, similar principles apply to activating the pyrimidine ring for substitutions at other positions. For instance, direct nitration of 2,6-diaminopyrazine, a related heterocyclic system, has been studied to introduce nitro groups, demonstrating that the ring can undergo electrophilic substitution. lukasiewicz.gov.pl

Introduction of the 5-(Hydroxymethyl) Group

Once the pyrimidinone core is established, or by using a precursor that is carried through the synthesis, the 5-(hydroxymethyl) group must be introduced. This can be achieved by reducing a C5 substituent with a higher oxidation state or by directly adding the hydroxymethyl group or its precursor to the C5 position.

Reduction of 5-Formyl or 5-Cyano Pyrimidine Derivatives

A common method for installing a hydroxymethyl group is the reduction of a corresponding aldehyde (formyl) or nitrile (cyano) group. These precursor groups can often be introduced onto the pyrimidine ring with relative ease.

The reduction of pyrimidine-5-carboxylates or -carboxamides using powerful reducing agents like lithium aluminum hydride (LiAlH₄) has been investigated. researchgate.net While this reaction can yield the desired 5-(hydroxymethyl)pyrimidine, it is sometimes complicated by the competing reduction of the pyrimidine ring itself, leading to dihydropyrimidine (B8664642) byproducts. The outcome is highly dependent on the substrate's electronic properties and the reaction conditions. researchgate.net For instance, the presence of an electron-withdrawing group at the 5-position can reduce the electron density of the ring, making it susceptible to hydride attack. researchgate.net

Starting Material Reagent Product Potential Side Product Reference
Ethyl 2-(methylthio)pyrimidine-5-carboxylateLiAlH₄[2-(Methylthio)pyrimidin-5-yl]methanol2-(Methylthio)-1,6-dihydropyrimidine-5-carboxylate researchgate.net
2-Methylthio-pyrimidine-5-carboxamideLiAlH₄5-Aminomethyl-2-methylthiopyrimidine2-Methylthio-1,6-dihydropyrimidine-5-carbonitrile researchgate.net

This table illustrates the reduction of C5 functional groups on the pyrimidine ring.

Direct Alkylation or Functionalization at the 5-Position

Directly introducing a hydroxymethyl group or a precursor at the C5 position of the 2,6-diaminopyrimidin-4(3H)-one ring is another viable strategy. The electron-rich nature of this pyrimidine system facilitates electrophilic substitution at C5.

One approach is formylation, for instance via the Vilsmeier-Haack or Reimer-Tiemann reactions, to install a 5-formyl group, which can then be reduced as described above. acs.org Another method is direct hydroxymethylation using formaldehyde (CH₂O) under appropriate conditions. This reaction is common for highly activated aromatic and heterocyclic systems.

Alternatively, a functional group can be introduced at the C5 position to facilitate the later addition of the hydroxymethyl moiety. For example, the pyrimidine ring can be iodinated at the 5-position using N-iodosuccinimide. nih.gov The resulting 5-iodo derivative can then undergo various palladium-catalyzed cross-coupling reactions to introduce a variety of substituents, including precursors to the hydroxymethyl group.

Method Reagents Intermediate/Product Reference
IodinationN-Iodosuccinimide (NIS)5-Iodo-pyrimidine derivative nih.gov
FormylationVilsmeier or Reimer-Tiemann Reagents5-Formyl-pyrimidine derivative acs.org

This table outlines methods for direct functionalization at the C5 position of the pyrimidine ring.

Chemo-Enzymatic Synthesis Approaches for Pyrimidine Derivatives

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the practicality of chemical synthesis, offering a powerful strategy for the construction of complex molecules like pyrimidine derivatives. This approach leverages the high selectivity of enzymes to introduce specific functional groups under mild reaction conditions, often overcoming challenges associated with traditional chemical methods.

Enzymes such as purine (B94841) nucleoside phosphorylase (PNP) have been utilized in the synthesis of various nucleoside analogues. mdpi.com These enzymes can catalyze the formation of glycosidic bonds between a sugar moiety and a heterocyclic base, a key step in the synthesis of nucleosides. While direct enzymatic synthesis of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one is not extensively documented, the principles of enzymatic catalysis can be applied to its synthesis. For instance, enzymes could be employed for the regioselective introduction of the hydroxymethyl group at the C5 position of a pre-existing 2,6-diaminopyrimidin-4(3H)-one scaffold.

The enzymatic modification of pyrimidine bases is a well-established field. For example, the TET family of enzymes is known to catalyze the oxidation of 5-methylcytosine (B146107) to 5-hydroxymethylcytosine (B124674) in DNA. neb.com This biological process highlights the potential for employing similar enzymatic systems for the targeted hydroxymethylation of pyrimidine rings in a synthetic context. The trifunctional enzyme CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase) plays a crucial role in the de novo synthesis of pyrimidine nucleotides, demonstrating the intricate enzymatic machinery involved in constructing the pyrimidine core. mdpi.com

A potential chemo-enzymatic route could involve the chemical synthesis of a 2,6-diaminopyrimidin-4(3H)-one precursor, followed by an enzymatic step to introduce the hydroxymethyl group. This strategy would benefit from the efficiency of chemical synthesis for the core structure and the high selectivity of an enzyme for the final functionalization.

Enzyme ClassPotential Application in Pyrimidine SynthesisReference
Nucleoside PhosphorylasesSynthesis of nucleoside analogues by glycosylation of pyrimidine bases. mdpi.com
Oxygenases (e.g., TET enzymes)Regioselective hydroxymethylation of the pyrimidine ring. neb.com
TransaminasesIntroduction of amino groups at specific positions.N/A
KinasesPhosphorylation of hydroxymethyl groups for further modification. acs.org acs.org

This table presents potential applications of enzyme classes in the synthesis of functionalized pyrimidines based on existing research.

Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

Advanced synthetic techniques, particularly microwave-assisted organic synthesis (MAOS), have revolutionized the synthesis of heterocyclic compounds, including pyrimidine derivatives. eurekaselect.comchemrxiv.org Microwave irradiation offers significant advantages over conventional heating methods, such as rapid reaction rates, higher yields, and often, improved product purity. nih.gov These benefits stem from the efficient and uniform heating of the reaction mixture, which can lead to a dramatic reduction in reaction times, from hours to minutes. tsijournals.com

The synthesis of dihydropyrimidinones and their analogues via the Biginelli reaction is a classic example that has been significantly improved using microwave assistance. chemrxiv.orgtsijournals.com This one-pot, three-component condensation reaction of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) is a cornerstone in pyrimidine synthesis. Microwave irradiation has been shown to accelerate this reaction, providing the desired products in excellent yields in a fraction of the time required by conventional heating. chemrxiv.org

For the synthesis of 2,6-diaminopyrimidin-4(3H)-one and its analogues, microwave-assisted approaches can be applied to various key steps. For instance, the condensation of guanidine with a suitable three-carbon precursor to form the diaminopyrimidine core can be efficiently carried out under microwave irradiation. nanobioletters.com Subsequent functionalization, such as the introduction of a hydroxymethyl group, could also be accelerated.

A comparative study on the synthesis of 2-amino-4,6-diarylpyrimidines demonstrated the superiority of microwave-assisted methods over conventional heating, with reactions being completed in minutes and affording higher yields. vjs.ac.vn Similarly, palladium-catalyzed coupling reactions for the synthesis of novel 4,6-diamino pyrimidine derivatives have been successfully performed under microwave irradiation, achieving high yields in a closed system. internationaljournalcorner.cominternationaljournalcorner.com

The table below summarizes the advantages of microwave-assisted synthesis for pyrimidine derivatives based on reported findings.

Reaction TypeConventional Method (Time)Microwave-Assisted Method (Time)Yield ImprovementReference
Biginelli ReactionSeveral hours10 minutesSignificant chemrxiv.org
Thiazolopyrimidine Synthesis24 hours8 minutes42-55% to 69-88% nih.gov
Aminopyrimidine SynthesisN/AMinutesHigher yields vjs.ac.vn
Palladium-Catalyzed CouplingN/AN/AHigh yields internationaljournalcorner.cominternationaljournalcorner.com

This table illustrates the significant reduction in reaction time and improvement in yields achieved with microwave-assisted synthesis compared to conventional methods for various pyrimidine syntheses.

Molecular Interactions and Biological Activities of 2,6 Diamino 5 Hydroxymethyl Pyrimidin 4 3h One Analogues

Enzyme Inhibition Studies

Analogues of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one have been extensively studied as inhibitors of various enzymes critical for cell proliferation and survival. Their structural similarity to endogenous purine (B94841) and pyrimidine (B1678525) bases allows them to interact with the active sites of these enzymes, leading to the disruption of essential metabolic pathways.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids. nih.gov Inhibition of DHFR disrupts DNA synthesis and cell replication, making it an important target for antimicrobial and anticancer therapies. nih.govpatsnap.com The 2,4-diaminopyrimidine (B92962) scaffold is a common feature in most DHFR inhibitors. nih.govnih.gov

The inhibitory potency of 2,6-diaminopyrimidin-4(3H)-one analogues against DHFR is significantly influenced by the nature of the substituents on the pyrimidine ring. Structure-activity relationship (SAR) studies have revealed several key features that govern their inhibitory activity.

For instance, the nature of the substituent at the C5 and C6 positions of the pyrimidine ring plays a critical role in determining the potency and selectivity of these compounds. Lipophilic substituents at the C5 position and various substitutions at the C6 position have been shown to modulate the inhibitory activity against DHFR from different species. nih.gov The presence of a 2,4-diamino substitution pattern is a well-established requirement for high-affinity binding to the DHFR active site. nih.gov

Studies on a diverse library of lipophilic di- and tricyclic diaminopyrimidine derivatives have demonstrated that while some analogues exhibit potency comparable to or greater than the established inhibitor trimethoprim, they may lack its high degree of selectivity for the target enzyme over human DHFR. selleckchem.com For example, certain 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines have shown potent inhibition of DHFR from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii. researchgate.net

The following table summarizes the DHFR inhibitory activities of selected 2,6-diaminopyrimidine analogues, highlighting the impact of different substituents on their potency.

Compound IDR1R2Target OrganismIC50 (µM)
Analogue A-CH3-HE. coli0.05
Analogue B-CH2-Phenyl-HHuman0.8
Analogue C-H-NH-PhenylP. carinii0.2
Analogue D-CH2OH-HT. gondii1.2

This table is for illustrative purposes and the data is compiled from various studies on diaminopyrimidine analogues.

The binding mode of 2,4-diaminopyrimidine derivatives to the DHFR active site is well-characterized. X-ray crystallography studies have shown that the protonated N1 and the 2-amino group of the pyrimidine ring form key hydrogen bonds with a conserved aspartate residue (Asp27 in E. coli DHFR) in the active site. nih.gov The substituent at the C5 position typically occupies a hydrophobic pocket, and interactions with residues such as Phe31 are crucial for binding affinity. nih.gov

While most DHFR inhibitors are structural analogues of the substrate and bind to the active site, there is also evidence for allosteric inhibition. nih.gov Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic activity. While specific allosteric interactions for this compound have not been extensively detailed, the potential for allosteric modulation exists for pyrimidine derivatives.

Thymidylate Synthetase (TSase) and Thymidine Phosphorylase (TPase) Modulation

Thymidylate Synthase (TSase) and Thymidine Phosphorylase (TPase) are two other key enzymes in pyrimidine metabolism. TSase is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. medchemexpress.com TPase is involved in the catabolism of thymidine. wikipedia.org

Several pyrimidine analogues have been developed as dual inhibitors of both DHFR and TSase. nih.govwikipedia.org For example, a classical analogue, N-[4-[(2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-l-glutamic acid, was found to be a potent dual inhibitor of human TSase (IC50 = 90 nM) and human DHFR (IC50 = 420 nM). nih.govselleckchem.comwikipedia.org This dual-targeting approach can be an effective strategy in cancer chemotherapy.

Similarly, pyrimidine derivatives have been investigated as inhibitors of TPase. rsc.org Overexpression of TP is associated with tumor angiogenesis and metastasis, making it an attractive target for anticancer drug development. wikipedia.org A pyrimidine analog, 5-chloro-6-[1-(2-iminopyrrolidinyl) methyl] uracil hydrochloride, has been identified as a potent inhibitor of human TP. wikipedia.org

The table below presents inhibitory data for selected pyrimidine analogues against TSase and TPase.

Compound IDTarget EnzymeTarget OrganismIC50 (µM)
Analogue EThymidylate SynthetaseHuman0.09
Analogue FThymidylate SynthetaseL. casei0.23
Analogue GThymidine PhosphorylaseHuman5.6
Analogue HThymidine PhosphorylaseE. coli12.1

This table is for illustrative purposes and the data is compiled from various studies on pyrimidine analogues.

Reverse Transcriptase (RTase) Inhibition

Reverse transcriptase is an enzyme essential for the replication of retroviruses, including the human immunodeficiency virus (HIV). Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the enzyme, inhibiting its function.

The diaminopyrimidine scaffold has been explored for the development of novel NNRTIs. wikipedia.org For instance, certain 2,6-di(arylamino)-3-fluoropyridine derivatives, which are structurally related to diaminopyrimidines, have shown potent anti-HIV activity. wikipedia.org The introduction of a fluorine atom was found to increase the in vitro anti-HIV activity against both wild-type and drug-resistant viral strains. wikipedia.org While specific data for this compound is limited, the general activity of the diaminopyrimidine class suggests potential for RTase inhibition.

Interactions with other Purine and Pyrimidine Pathway Enzymes

Beyond DHFR, TSase, and TPase, analogues of this compound have the potential to interact with other enzymes in the purine and pyrimidine metabolic pathways. These pathways are complex and interconnected, and inhibition of one enzyme can have cascading effects on cellular nucleotide pools.

One such enzyme is Purine Nucleoside Phosphorylase (PNP), which is involved in the purine salvage pathway. A series of pyrrolo[3,2-d]pyrimidines, which are structurally related to the diaminopyrimidine core, have been identified as potent inhibitors of human PNP. selleckchem.com For example, 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one was found to be a competitive and reversible inhibitor of PNP with a Ki of 0.83 µM. selleckchem.com

In the pyrimidine biosynthesis pathway, enzymes such as orotate phosphoribosyltransferase (OPRTase) and CTP synthetase are also potential targets. While specific inhibitory data for diaminopyrimidine derivatives against these enzymes is not extensive, the structural similarity of these compounds to the natural substrates suggests that they could potentially act as inhibitors. For instance, various compounds are known to inhibit OPRTase, and the glutamine analog DON is an irreversible inhibitor of CTP synthase.

Antimicrobial and Antiviral Activity Profiles of Pyrimidine Scaffolds

The pyrimidine nucleus is a versatile scaffold that forms the basis for a multitude of compounds with significant biological activity. nih.govresearchgate.net Its structural similarity to the nucleotide bases of DNA and RNA allows for crucial biological interactions, making it a valuable core in the development of therapeutic agents. ekb.egproquest.com Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netnih.gov

Antiretroviral Activities (e.g., against HIV)

The pyrimidine core is a key component in the design of many antiretroviral agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These agents are crucial in highly active antiretroviral therapy (HAART) for managing Human Immunodeficiency Virus (HIV) infections. nih.gov

Researchers have synthesized and tested various pyrimidine analogues for their ability to inhibit HIV replication. For instance, a series of pyrimidine-2,4-diones linked to an isoxazolidine nucleus were developed as potential anti-HIV agents. nih.gov Certain compounds from this series demonstrated inhibitory activity against HIV reverse transcriptase (RT) in the nanomolar range and inhibited HIV-1 infection in the low micromolar range, without showing cytotoxicity at concentrations up to 100 μM. nih.gov

Another class of compounds, dihydrofuro[3,4-d]pyrimidine derivatives, has shown exceptional potency against a broad range of HIV-1 strains, including those with NNRTI-resistant mutations. acs.org Specific derivatives, 13c2 and 13c4, exhibited EC50 values between 0.9 and 8.4 nM against these resistant strains, proving superior to the established drug etravirine (ETV). acs.org These compounds also showed comparable activity to ETV against viruses with double mutations like K103N+Y181C. acs.org The design of these molecules, which can form additional hydrogen bonds with amino acid residues in the NNRTI binding pocket, may contribute to their improved resistance profiles. acs.org

Further studies on 2,6-diamino-5-arylazo-4-chloropyrimidine analogues and their derivatives also explored anti-HIV activity. eurjchem.com While some 4-alkylthio analogues showed moderate activity against HIV-1 and HIV-2 in MT-4 cells, many other tested compounds did not exhibit significant inhibition of viral replication. eurjchem.comkuleuven.be

Compound ClassTargetActivityKey Findings
Pyrimidine-2,4-dionesHIV Reverse Transcriptase (RT)Nanomolar RT inhibition, low micromolar HIV-1 infection inhibition. nih.govNo cytotoxicity observed at concentrations up to 100 μM. nih.gov
Dihydrofuro[3,4-d]pyrimidinesHIV-1 Non-Nucleoside Reverse Transcriptase (NNRT)EC50 = 0.9–8.4 nM against NNRTI-resistant strains. acs.orgSuperior potency compared to etravirine (ETV) against single-mutation strains. acs.org
4-Alkylthio Pyrimidine AnaloguesHIV-1 & HIV-2 ReplicationEC50 values between 1.80 and >2.12 µg/mL. eurjchem.comShowed moderate in vitro antiviral activity. eurjchem.com

Activity against Flaviviruses (e.g., Dengue, Zika)

Flaviviruses, such as Dengue (DENV) and Zika (ZIKV), represent a significant global health threat, and the development of effective antiviral agents is a priority. nih.govnih.gov Pyrimidine derivatives have emerged as a promising chemotype for designing small molecules to combat these pathogens. scienceopen.com

One area of focus is the viral envelope (E) protein, which is crucial for the virus's entry into host cells. nih.gov A pyrimidine analog, compound 16a, was identified as a potent inhibitor of both DENV-2 and ZIKV, with EC50 values of 1.4 μM and 2.4 μM, respectively. nih.gov This work aimed to improve the antiviral efficacy and pharmacokinetic properties of previously identified pyrimidine inhibitors. nih.gov

Another promising scaffold is the 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine. scienceopen.com The discovery of an initial compound with ZIKV inhibitory activity prompted further investigation into this class. scienceopen.com This research identified several analogs as effective antiviral agents against both ZIKV and DENV. scienceopen.com Importantly, related core structures, such as 9H-purine and 1H-pyrazolo[3,4-d]pyrimidine, were also found to be viable scaffolds for these inhibitors. scienceopen.com One such analog demonstrated an EC90 value of 12.4 µM in a ZIKV titer reduction assay with relatively low cytotoxicity (CC50 value of 49.3 µM). scienceopen.com

The viral NS2B-NS3 protease is another well-conserved target among flaviviruses, making it suitable for the development of broad-spectrum antivirals. researchgate.netmdpi.com Additionally, the viral RNA-dependent RNA polymerase (RdRp) in the NS5 protein is a key target for nucleoside inhibitors (NIs). nih.govresearchgate.net Compounds like 7-Deaza-2′-C-methyladenosine (7DMA) have shown broad-spectrum activity against DENV, ZIKV, West Nile Virus (WNV), and Yellow Fever Virus (YFV). nih.gov

Compound/ScaffoldVirus(es)TargetActivity MetricResult
Compound 16aDENV-2, ZIKVEnvelope (E) ProteinEC501.4 µM (DENV-2), 2.4 µM (ZIKV) nih.gov
4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine analog (Cpd 30)ZIKVNot specifiedEC90 (Titer Reduction)12.4 µM scienceopen.com
7-Deaza-2′-C-methyladenosine (7DMA)DENV, ZIKV, WNV, YFVNS5 PolymeraseIn vitro assaysBroad-spectrum activity nih.gov
JMX0207 (Niclosamide derivative)DENV-2, ZIKVNS2B-NS3 InteractionIn vitro/In vivoSignificant inhibition of viral replication mdpi.com

General Antimicrobial Potency of Pyrimidine Derivatives

The pyrimidine framework is central to many compounds exhibiting broad-spectrum antibacterial and antifungal activities. researchgate.netproquest.comnih.gov The structural similarity of pyrimidines to essential biological molecules allows them to interfere with microbial processes. proquest.com

Numerous studies have reported the synthesis of novel pyrimidine derivatives with significant antimicrobial effects. For example, certain pyrimido[4,5-d]pyrimidine and pyrido[2,3-d:6,5-d`]dipyrimidine systems have shown activity against various bacteria. In one study, a series of pyrimidine derivatives were screened against Gram-positive and Gram-negative bacteria. Compound S1 showed strong efficacy against S. aureus (MIC = 16.26 μg/ml), while compound S7 was potent against B. subtilis and E. coli (MIC = 17.34 μg/ml). For antifungal activity, compounds S7 and S11 were most effective against A. niger (MIC = 17.34 μg/ml).

The antimicrobial potential often depends on the specific substitutions on the pyrimidine ring. Research has explored monosubstituted, disubstituted, trisubstituted, and tetrasubstituted pyrimidines, with many showing promising results. For instance, a novel series of 2-amino-4-(4′-chlorophenyl)-6-(substituted)-pyrimidines included a compound that showed high antibacterial activity against E. coli, Salmonella, Bacillus pumilus, and Micrococcus. Similarly, adamantylated pyrimidines have been synthesized, with some compounds possessing significant in vitro activity against a range of bacterial and fungal strains.

Anticancer Activity of Related Pyrimidine Derivatives

Pyrimidine and its fused derivatives are recognized as privileged scaffolds in the development of novel anticancer agents. [3, 25] Their structural resemblance to the nucleic acid bases allows them to be incorporated into various therapeutic strategies targeting cancer cell proliferation. [1, 3] A number of clinically approved anticancer drugs, such as 5-fluorouracil, are based on the pyrimidine structure. [24, 25]

Mechanism of Action in Cell Lines (e.g., induction of oxidative stress, antiproliferative effects)

Pyrimidine derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. [11, 26] For example, a study on pyrimidine-hydrazone hybrids found that the tested compounds induced cell death through apoptosis in A549 lung cancer and CCRF-CEM leukemia cell lines. One compound, at concentrations of 5 and 10 µM, increased the apoptotic cell population to over 70%, which was more effective than the standard drug doxorubicin.

Similarly, certain thieno[2,3-d]pyrimidine derivatives were found to be potent apoptotic mediators. The most active compound from this series was shown to inhibit the G2/M phase of the cell cycle in the MCF-7 breast cancer cell line. [11, 26] Other pyrazolo[3,4-d]pyrimidine derivatives were also found to significantly activate caspase 3/7, key enzymes in the apoptotic pathway, in HepG2 and Huh-7 liver cancer cell lines. scienceopen.com

The antiproliferative activity of 2,4,5-substituted pyrimidine derivatives has been evaluated against human hepatocellular carcinoma BEL-7402 cells, with several compounds showing potent activity with IC50 values less than 0.10 µM. nih.gov Structure-activity relationship studies suggest that the nature and position of substituents on the pyrimidine ring are critical for determining the anticancer potency. nih.gov

Cell Line(s)Compound TypeMechanism of ActionObserved Effect
A549 (Lung), CCRF-CEM (Leukemia)Pyrimidine-hydrazone hybridInduction of Apoptosis>70% of cells in apoptotic phase with Cpd 6 (5-10 µM).
MCF-7 (Breast)Thieno[2,3-d]pyrimidineCell Cycle Arrest, ApoptosisInhibition of G2/M phase. [11, 26]
HepG2, Huh-7 (Liver)Pyrazolo[3,4-d]pyrimidineApoptosis InductionSignificant activation of caspase 3/7. scienceopen.com
BEL-7402 (Hepatocellular Carcinoma)2,4,5-substituted pyrimidineAntiproliferativeIC50 < 0.10 µM for several compounds. nih.gov

Pyrimidine Derivatives as Kinase Inhibitors (e.g., Src kinase, EGFR-TK, PI3K/mTOR, Mps1 kinase)

Protein kinases are crucial regulators of cell signaling pathways, and their deregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. [7, 25] Pyrimidine-based compounds have been extensively developed as potent protein kinase inhibitors. [15, 25]

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) Inhibitors: The pyrimidine substructure is present in the majority of compounds developed to target EGFR-positive non-small-cell lung cancer (NSCLC). kuleuven.be Researchers have synthesized thieno[2,3-d]pyrimidine derivatives that show inhibitory activity against wild-type EGFR (EGFRWT), the resistant T790M mutant (EGFRT790M), and HER2 kinases. scienceopen.com Similarly, pyrido[2,3-d]pyrimidines have been shown to inhibit EGFR, as well as other kinases like PDGFRβ and CDK4/Cyclin D1. eurjchem.com

Aurora and Polo-like Kinase Inhibitors: Aurora kinases (AURK) and polo-like kinases (PLK) are key regulators of the cell cycle, and their inhibition is a valid anticancer strategy. [15, 16] Many small-molecule inhibitors of these kinases feature 2-aminopyrimidine, 4-aminopyrimidine, or 2,4-diaminopyrimidine scaffolds. For instance, Alisertib (MLN8237) is an AURKA inhibitor with an IC50 of 0.0012 µM. A novel class of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives was designed to inhibit Aurora A kinase, which in turn reduces levels of the oncoproteins cMYC and MYCN. researchgate.net

Other Kinase Targets: The versatility of the pyrimidine scaffold extends to the inhibition of other important cancer-related kinases, including PI3K, CDK, and Src kinase. [7, 14] The development of these inhibitors often involves modifying the substitution patterns on the pyrimidine ring to achieve high potency and selectivity for the target kinase. [7, 14]

Kinase TargetPyrimidine Scaffold ExampleCompound ExamplePotency (IC50)
EGFR-TKThieno[2,3-d]pyrimidine-Potent IC50 values reported.
Aurora A Kinase2,4-diaminopyrimidineAlisertib (MLN8237)0.0012 µM
Aurora B Kinase-Barasertib (AZD1152)0.00037 µM
Polo-like Kinase (PLK)-BI25360.00083 µM
Multiple (PDGFRβ, EGFR, CDK4)Pyrido[2,3-d]pyrimidine-Significant inhibitory effects. eurjchem.com

Applications as Chemical Scaffolds in Drug Discovery and Chemical Biology

The 2,6-diaminopyrimidin-4-one core structure is a recognized privileged scaffold in medicinal chemistry. The specific analogue, this compound, with its additional reactive hydroxymethyl group, presents a particularly versatile template for the generation of diverse molecular libraries. Its inherent structural features and potential for chemical modification make it a valuable starting point for scaffold morphing and the design of novel pharmacophores.

Scaffold Morphing and Chemical Space Exploration

Scaffold morphing is a powerful strategy in drug discovery that involves modifying a core molecular structure to generate novel analogues with improved properties. This process allows for the exploration of new chemical space, potentially leading to compounds with enhanced potency, selectivity, or pharmacokinetic profiles. The this compound scaffold is an ideal candidate for such exploration due to its multiple points for chemical diversification.

The diaminopyrimidine core itself is a bioisostere of purines, allowing it to interact with a wide range of biological targets. By systematically altering the substituents on this core, medicinal chemists can fine-tune the molecule's interaction with a target protein. For instance, the amino groups at the C2 and C6 positions can be acylated, alkylated, or arylated to probe different binding pockets. The hydroxymethyl group at the C5 position offers a unique handle for further modifications, such as etherification, esterification, or oxidation to an aldehyde or carboxylic acid, thereby expanding the accessible chemical space.

A notable example of scaffold hopping, a related strategy, involved the transformation of isophthalic acid derivatives into multisubstituted pyrimidines to target the C1 domain of Protein Kinase C (PKC). nih.govnih.gov While this study did not specifically use this compound, it highlights the principle of replacing a phenyl core with a pyrimidine ring to improve drug-like properties. nih.gov This approach underscores the potential of pyrimidine-based scaffolds in exploring new avenues for therapeutic intervention.

The exploration of chemical space around a related thieno[3,2-d]pyrimidin-4(3H)-one scaffold led to the discovery of potent inhibitors of Clostridium difficile. This demonstrates how modifications to a pyrimidine-based core can yield significant improvements in biological activity.

Design and Synthesis of Novel Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The this compound scaffold contains several key pharmacophoric features, including hydrogen bond donors (amino and hydroxyl groups, ring NH) and a hydrogen bond acceptor (carbonyl group), making it a rich starting point for the design of new therapeutic agents.

The synthesis of novel pharmacophores from this scaffold can be achieved through a variety of chemical transformations. The diaminopyrimidine core can serve as a foundation for building more complex heterocyclic systems. For example, 5,6-diaminouracils, which are structurally similar, are used as precursors for the synthesis of pteridines, a class of compounds with significant medicinal applications.

The development of IRAK4 inhibitors from a 2,6-diaminopyrimidin-4-one core illustrates the potential of this scaffold in designing potent and selective kinase inhibitors. nih.gov Through structure-enabled design, an initial aminopyrimidine hit was modified to a pyrimidin-4-one chemotype, resulting in compounds with nanomolar potency and excellent kinase selectivity. nih.gov This work highlights how the pyrimidin-4-one core can establish key hydrogen bonding interactions with the hinge region of a kinase, a common binding motif for kinase inhibitors. nih.gov

The synthesis of various 2,4-diaminopyrimidine derivatives as potential anti-tubercular agents further showcases the utility of this core in developing novel pharmacophores. mdpi.com Starting from 2,4-diamino-6-hydroxypyrimidine (B22253), a series of compounds were synthesized with modifications at the 6-position, demonstrating the adaptability of the scaffold for targeting different enzymes, in this case, dihydrofolate reductase in Mycobacterium tuberculosis. mdpi.com

Table 1: Examples of Bioactive Compounds Derived from Related Pyrimidine Scaffolds

Scaffold/Compound ClassTargetTherapeutic AreaKey Findings
Thieno[3,2-d]pyrimidin-4(3H)-one derivativesClostridium difficileInfectious DiseaseOptimization of a hit compound led to a lead with improved potency and selectivity.
Multisubstituted PyrimidinesProtein Kinase C (PKC)Oncology, ImmunologyScaffold hopping from an isophthalate core to a pyrimidine core was explored to improve drug-like properties. nih.govnih.gov
2,6-Diaminopyrimidin-4-one derivativesIRAK4Inflammation, OncologyStructure-based design yielded potent and selective kinase inhibitors with good bioavailability. nih.gov
2,4-Diaminopyrimidine derivativesDihydrofolate Reductase (DHFR)Infectious Disease (Tuberculosis)Designed to occupy a specific binding site, leading to compounds with anti-tubercular activity. mdpi.com

Structural Elucidation and Biophysical Characterization of 2,6 Diamino 5 Hydroxymethyl Pyrimidin 4 3h One Complexes

X-ray Crystallography of Enzyme-Ligand Complexes involving Pyrimidine (B1678525) Structures

X-ray crystallography provides a static yet high-resolution snapshot of the three-dimensional arrangement of atoms within a molecule and its complexes. In the study of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one, crystallographic studies of its nucleoside form, N6-(2-deoxy-α,β-D-erythro-pentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy-dG), in complex with enzymes like DNA polymerase β (Pol β) have been particularly insightful. nih.govoup.com

These studies reveal that the Fapy-dG lesion can adopt different conformations within the enzyme's active site, influencing its processing. For instance, when paired with deoxycytidine (dC), Fapy-dG forms a Watson-Crick base pair, with the pyrimidine ring orienting its formamide (B127407) group into the major groove of the DNA. nih.govoup.com The interaction is stabilized by a network of hydrogen bonds.

In a binary complex with Pol β, the Fapy-dG-dC pair is stable, with clear electron density allowing for precise atomic measurements. oup.com When an incoming deoxycytidine triphosphate (dCTP) is present, forming a ternary complex, the Fapy-dG lesion maintains its Watson-Crick pairing, and only the β-anomer of Fapy-dG is observed. nih.gov However, the situation is different when Fapy-dG is paired with other bases. For example, with deoxyadenosine (B7792050) (dA), the interaction is less stable, and the electron density for Fapy-dG is poorer, suggesting greater conformational flexibility. nih.govoup.com

A key finding from these crystallographic studies is the ability of the Fapy-dG lesion to adjust its configuration in response to the local environment, a property not readily observed with more rigid DNA lesions. nih.gov This structural plasticity is a critical factor in its mutagenic potential.

Below is a table summarizing key crystallographic data for Fapy-dG in complex with DNA polymerase β.

ComplexResolution (Å)Space GroupKey Observations
Pol β with Fapy-dG-dC binary complex1.69P21Fapy-dG forms a stable Watson-Crick base pair with dC. The formamide group is in the major groove.
Pol β with Fapy-dG-dC and incoming dCTP (ternary)2.01P21Only the β-anomer of Fapy-dG is observed. Watson-Crick pairing is maintained.
Pol β with primer terminal Fapy-dG-dANot specifiedP21Fapy-dG is dynamic with poor electron density, suggesting instability.
Pol β with templating Fapy-dG and incoming dTpCpp (ternary)2.10P21Provides a structural basis for the inefficient incorporation of TMP opposite Fapy-dG.

This table is interactive. Click on the headers to sort the data.

Spectroscopic Investigations of Molecular Interactions (e.g., NMR for Fapy adducts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing complementary information to the static pictures from X-ray crystallography. For Fapy adducts like this compound, NMR has been instrumental in characterizing their conformational equilibria. nih.govrutgers.edu

NMR studies have revealed that Fapy-dG can exist as a mixture of anomers (α and β) and rotamers due to the opening of the imidazole (B134444) ring of guanine (B1146940). nih.gov This isomerization is a key feature of Fapy lesions and has significant implications for their biological recognition and processing. The development of novel post-synthetic strategies to incorporate Fapy-dG into oligonucleotides has enabled detailed NMR characterization of these species. nih.govrutgers.edu

Computational Chemistry and Molecular Modeling Studies

Computational approaches provide a theoretical framework to understand and predict the behavior of molecules at an atomic level. For this compound and its derivatives, ligand docking, molecular dynamics simulations, and QSAR analysis have been employed to complement experimental findings.

Ligand docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method has been widely used to study the interactions of pyrimidine derivatives with their target enzymes. researchgate.netyoutube.com For Fapy-dG, docking studies can help to rationalize the binding modes observed in crystal structures and to predict the binding of other, yet uncrystallized, complexes.

Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a ligand-enzyme complex over time. plos.orgnih.gov MD simulations of DNA polymerase I, for example, have provided insights into the conformational dynamics of the enzyme that are crucial for its fidelity. plos.orgnih.govfrontiersin.org These simulations have revealed how the enzyme fluctuates between open, ajar, and closed conformations, and how these dynamics are influenced by the binding of DNA and incoming nucleotides.

In the context of Fapy-dG, MD simulations could be used to explore the conformational landscape of the lesion within the polymerase active site in greater detail than is possible with static crystal structures. Such simulations can help to explain the sequence context effects on the mutagenicity of Fapy-dG by revealing subtle differences in the dynamics and interactions of the lesion in different DNA sequences.

These studies have been successful in identifying key molecular descriptors that correlate with various biological activities, such as enzyme inhibition. For instance, in the development of histamine (B1213489) H4 receptor antagonists, QSAR studies on 6-alkyl-2,4-diaminopyrimidines helped to guide the optimization of the lead compounds. researchgate.net Similarly, QSAR models have been developed for 2,4-diaminopyrimidine (B92962) derivatives as anti-tubercular agents, targeting dihydrofolate reductase. mdpi.comnih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The insights gained from QSAR studies on related pyrimidine compounds can, in principle, be applied to predict the potential biological activities of this compound and to guide the design of new analogs with improved properties.

Future Directions and Emerging Research Avenues for 2,6 Diamino 5 Hydroxymethyl Pyrimidin 4 3h One

Development of Novel Synthetic Routes with Improved Efficiency

The advancement of research into 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one and its derivatives is contingent upon the availability of efficient and scalable synthetic methods. Current synthetic strategies for similar heterocyclic compounds often involve multiple steps with yields that could be improved for large-scale production. Future research will likely focus on developing more direct and high-yielding synthetic pathways.

Key areas for development include:

Exploration of Novel Starting Materials: Research into alternative precursors to the common 2,6-disubstituted pyrimidines could open up more efficient synthetic possibilities.

Catalyst Optimization: The use of novel catalysts could improve reaction rates and selectivity, reducing the formation of unwanted byproducts. For instance, in the synthesis of related diaminopyrazines, the activity of the hydrogenation catalyst is crucial to prevent the formation of intermediates. lukasiewicz.gov.pl

Green Chemistry Approaches: Future synthetic routes will aim to minimize the use of hazardous reagents and solvents, aligning with the principles of sustainable chemistry. This includes exploring enzymatic synthesis or biocatalysis, which can offer high specificity under mild reaction conditions.

Table 1: Potential Strategies for Improved Synthesis

StrategyObjectivePotential Benefit
Novel Precursors Identify more direct starting materials.Fewer reaction steps, higher overall yield.
Advanced Catalysis Utilize more active and selective catalysts.Reduced byproducts, milder reaction conditions.
Flow Chemistry Implement continuous manufacturing processes.Improved safety, scalability, and consistency.
Biocatalysis Employ enzymes for specific transformations.High selectivity, environmentally friendly conditions.

Exploration of Untapped Biological Targets and Pathways

Given its structure as a modified pyrimidine (B1678525), a primary area of future biological investigation lies within the realm of DNA damage and repair. Guanine (B1146940) is highly susceptible to oxidation by reactive oxygen species, leading to lesions such as 8-oxo-7,8-dihydroguanine (8-oxoG) and 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua). nih.govresearchgate.net The structural resemblance of this compound to these lesions suggests it may be a substrate for, or an inhibitor of, DNA repair enzymes.

Future research should focus on:

Base Excision Repair (BER) Pathway: Investigating the interaction of the compound with key BER enzymes is a priority. This includes DNA glycosylases like formamidopyrimidine DNA N-glycosylase (Fpg) and the human Nei-like (NEIL) glycosylases, which are responsible for recognizing and excising oxidized purines. nih.gov

Nucleotide Pool Sanitization: Enzymes such as MTH1 prevent the incorporation of oxidized nucleotides like 8-oxo-dGTP into DNA. nih.gov Research could explore whether analogues of this compound interfere with these sanitizing enzymes, potentially sensitizing cells to oxidative stress.

Modulation of Repair Protein Activity: Beyond being a passive substrate, the compound or its derivatives could actively modulate the function of repair proteins, either enhancing or inhibiting their activity. This could have significant implications for understanding cellular responses to DNA damage.

Rational Design of Highly Selective and Potent Analogues

The core structure of this compound provides a versatile scaffold for the rational design of new bioactive molecules. nih.gov By systematically modifying its functional groups, researchers can develop analogues with enhanced potency and selectivity for specific biological targets. nih.gov

Key approaches in this area will include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with modifications at the amino groups, the hydroxymethyl group, and other positions on the pyrimidine ring will be crucial. These analogues can then be screened to identify which structural features are critical for biological activity.

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) models can predict the binding affinity of designed analogues to target proteins, such as DNA repair enzymes. nih.gov This computational pre-screening can prioritize the synthesis of the most promising candidates, saving time and resources.

Hybrid Molecule Design: A strategy of incorporating the pyrimidine scaffold with other pharmacophores could generate novel molecules with dual-action capabilities, for example, targeting both DNA repair pathways and protein kinases. nih.gov

The goal of these efforts is to transform the parent compound from a simple molecule into a lead structure for developing highly selective modulators of cellular pathways involved in disease.

Role in Advanced Chemical Probes and Biosensors

The development of sensitive and selective methods for detecting biorelevant molecules is a major goal in analytical science. nih.gov As a potential biomarker of oxidative stress, this compound is an attractive target for the development of novel chemical probes and biosensors. mdpi.com

Future research avenues include:

Fluorescent Probes: Designing molecules that exhibit a change in fluorescence upon selectively binding to this compound. The functional groups on the pyrimidine ring (amino, hydroxyl) can serve as recognition sites for such probes.

Surface-Enhanced Raman Scattering (SERS) Sensors: Developing SERS-based sensors could enable highly sensitive detection of the compound in complex biological fluids like urine or blood plasma.

Aptamer-Based Biosensors: Generating DNA or RNA aptamers that bind with high affinity and specificity to the target molecule. These aptamers can then be integrated into various sensor platforms for quantitative detection.

The successful development of such tools would provide researchers and clinicians with a non-invasive method to monitor oxidative DNA damage, offering insights into disease progression and the efficacy of therapeutic interventions. nih.gov

Investigation of Environmental and Toxicological Implications (excluding safety/hazards)

Understanding the lifecycle of a chemical compound in biological and environmental systems is crucial. This involves studying how it is formed, how it is metabolized, and its potential as a biomarker.

Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, can lead to cellular damage, including the oxidation of DNA bases. mdpi.com When DNA is damaged, cellular repair mechanisms, primarily base excision repair, remove the damaged bases, which are then often excreted in the urine. mdpi.com Products like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) are well-established urinary biomarkers for oxidative DNA damage. mdpi.commdpi.com

Given that this compound is a plausible product of hydroxyl radical-mediated damage to guanine, its presence in urine could serve as a valuable biomarker. nih.gov Future research should focus on:

Developing Sensitive Analytical Methods: Utilizing techniques like high-performance liquid chromatography (HPLC) coupled with electrochemical detection or tandem mass spectrometry (GC-MS) to accurately quantify the compound in urine. nih.govresearchgate.net

Clinical Correlation Studies: Measuring urinary levels of the compound in various populations to establish baseline ranges and determine how its levels correlate with diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Mechanistic Studies: Elucidating the precise biochemical pathway that leads from a hydroxyl radical attack on DNA to the formation and excretion of this specific pyrimidine derivative. nih.gov

Table 2: Comparison of Oxidative DNA Damage Biomarkers

BiomarkerPrecursor BaseSignificanceDetection Method
8-oxo-7,8-dihydroguanine (8-oxodGuo) GuanineWidely studied marker of oxidative DNA damage. mdpi.comHPLC-EC, GC-MS nih.gov
2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua) GuanineFormed via imidazole (B134444) ring opening; marker of radiation damage. nih.govnih.govGC-MS nih.gov
This compound Guanine (putative)Potential novel biomarker for specific oxidative damage pathways.Methods to be developed (e.g., LC-MS/MS).

Microorganisms play a critical role in the metabolism and transformation of a vast array of chemical compounds, a field known as biotransformation. mdpi.com This includes both environmental microbes and the human gut microbiome. Understanding how microbes interact with this compound is essential for a complete picture of its biological fate.

Emerging research should investigate:

Microbial Degradation Pathways: Identifying specific species of bacteria and fungi that can utilize this pyrimidine derivative as a carbon or nitrogen source. mdpi.com This is relevant for its environmental persistence.

Biotransformation Products: Characterizing the metabolites produced when the compound is incubated with microbial cultures. Microbes can perform a variety of chemical reactions, including oxidation, reduction, and conjugation, potentially altering the biological activity of the parent molecule. nih.gov

Gut Microbiome Interactions: If the compound is formed endogenously or ingested, the gut microbiome could metabolize it before it is absorbed or excreted. Studying these transformations is important for accurately interpreting its utility as a systemic biomarker.

This line of inquiry could reveal novel metabolic pathways and provide a microbial model for understanding how mammalian systems might process this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one and its derivatives?

  • Methodological Answer : The compound can be synthesized via condensation reactions with substituted aldehydes, followed by protection/deprotection strategies. For example, ω-substituted aldehydes react with 2,6-diaminopyrimidin-4(3H)-one intermediates under controlled conditions to introduce hydroxymethyl or other functional groups. Boc (tert-butoxycarbonyl) protection is often used to stabilize reactive amino groups during synthesis . Derivatives such as 2-amino-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one analogs have been synthesized with yields ranging from 67% to 96%, depending on substituents and reaction conditions .

Q. How can spectral data (e.g., 1^1H NMR, HRMS) resolve structural ambiguities in pyrimidinone derivatives?

  • Methodological Answer : 1^1H NMR chemical shifts for aromatic protons (δ 6.5–8.5 ppm) and NH/OH groups (δ 10–12 ppm) are critical for confirming substitution patterns. HRMS provides exact mass verification (±5 ppm tolerance). For example, in 2-amino-5-[(3,5-dimethoxyphenyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one, HRMS confirmed a molecular ion at m/z 405.0922 (calculated 405.0925) . Cross-validation with X-ray crystallography (where feasible) ensures absolute configuration determination .

Q. What analytical techniques are recommended for purity assessment of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Melting point analysis (>360°C for some derivatives) and elemental analysis (C, H, N within ±0.4% of theoretical values) are also used. For example, 4,6-dihydroxy-2-methylpyrimidine derivatives were characterized with >99% purity via these methods .

Advanced Research Questions

Q. How do structural modifications at the 5-position influence bioactivity in pyrimidinone derivatives?

  • Methodological Answer : Substituents at the 5-position (e.g., sulfanyl, aryl, or heteroaryl groups) modulate electronic and steric properties, affecting target binding. For instance, 5-(4-fluorophenyl)sulfanyl derivatives showed enhanced COX-2 selectivity (IC₅₀ = 0.8 µM vs. COX-1 IC₅₀ = 15 µM), attributed to hydrophobic interactions in the enzyme's active site . Computational docking (e.g., AutoDock Vina) can predict binding modes, validated by mutagenesis studies .

Q. What strategies resolve contradictions in bioactivity data across structurally similar analogs?

  • Methodological Answer : Systematic SAR (structure-activity relationship) studies with standardized assays are critical. For example, in mPGES-1 inhibitor development, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives exhibited varied IC₅₀ values (0.2–10 µM) due to subtle changes in aryl substituent electronics. Dose-response curves and kinetic assays (e.g., SPR or ITC) can clarify mechanisms . Contradictions in cytotoxicity data (e.g., p21-deficient cell selectivity) may arise from off-target effects, addressed via proteomics profiling .

Q. How can computational methods guide the design of pyrimidinone-based enzyme inhibitors?

  • Methodological Answer : Density functional theory (DFT) optimizes geometries for docking, while molecular dynamics (MD) simulations assess binding stability. For sigma ligand derivatives, ligand efficiency metrics (e.g., LE > 0.3) and pharmacokinetic predictions (e.g., LogP < 5) are used to prioritize candidates. QSAR models trained on IC₅₀ data from analogs improve prediction accuracy .

Q. What experimental approaches validate the role of the hydroxymethyl group in metabolic stability?

  • Methodological Answer : Comparative studies with methyl or halogen substituents assess metabolic liability. For example, replacing the hydroxymethyl group with a fluorine atom in 5-substituted pyrimidinones increased microsomal stability (t₁/₂ > 60 min vs. 20 min for hydroxymethyl). LC-MS/MS tracks metabolite formation in hepatocyte incubations .

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Feasible Synthetic Routes

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2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one
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Reactant of Route 2
2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.